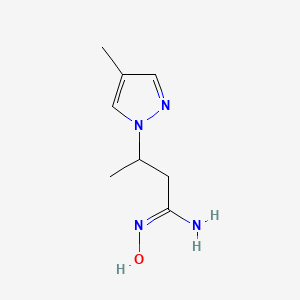![molecular formula C17H12ClF2NOS2 B2492081 4-[(2-Chlor-5-methylphenoxy)methyl]-3-(2,6-Difluorphenyl)-1,3-thiazol-2(3H)-thion CAS No. 866153-94-8](/img/structure/B2492081.png)
4-[(2-Chlor-5-methylphenoxy)methyl]-3-(2,6-Difluorphenyl)-1,3-thiazol-2(3H)-thion
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(2-chloro-5-methylphenoxy)methyl]-3-(2,6-difluorophenyl)-1,3-thiazole-2(3H)-thione is a useful research compound. Its molecular formula is C17H12ClF2NOS2 and its molecular weight is 383.86. The purity is usually 95%.
BenchChem offers high-quality 4-[(2-chloro-5-methylphenoxy)methyl]-3-(2,6-difluorophenyl)-1,3-thiazole-2(3H)-thione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-[(2-chloro-5-methylphenoxy)methyl]-3-(2,6-difluorophenyl)-1,3-thiazole-2(3H)-thione including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
- Die strukturellen Merkmale der Verbindung machen sie zu einem vielversprechenden Kandidaten für herbizide Anwendungen. Forscher haben herbizide ionische Flüssigkeiten auf der Basis von (4-Chlor-2-methylphenoxy)acetat (MCPA)-Anion und Phenoxyethylammonium-Kation synthetisiert. Diese Verbindungen zeigen je nach Faktoren wie dem Substitutionsschema der Phenoxyethylammoniumgruppe und der Länge der Alkylkette unterschiedliche herbizide Aktivität .
- Ein chlor-substituiertes Analog von Creasin, Tris(2-hydroxyethyl)ammonium (4-Chlor-2-methylphenoxy)acetat (Chlorocreasin), hat eine ausgeprägte Antitumoraktivität gezeigt . Dies deutet darauf hin, dass verwandte Verbindungen, einschließlich unseres Zielthiazolderivats, ebenfalls interessante biologische Eigenschaften besitzen könnten.
- Borreagenzien spielen eine entscheidende Rolle bei Suzuki-Miyaura-Kupplungsreaktionen, die weit verbreitet für die Bildung von Kohlenstoff-Kohlenstoff-Bindungen eingesetzt werden. Obwohl die Verbindung nicht direkt damit zusammenhängt, könnte das Verständnis ihres Potenzials als Borreagenz für synthetische Chemiker wertvoll sein .
- Ionische Flüssigkeiten (ILs) haben als Lösungsmittel für Biopolymere Aufmerksamkeit erregt. Die Untersuchung, ob unsere Verbindung Cellulose lösen oder Lignin aus Biomasse extrahieren kann, könnte eine interessante Richtung sein. Zusätzlich könnte ihre Umwandlung in aromatische Verbindungen untersucht werden .
- Die dritte Generation von ILs umfasst Pharmazeutika und Pflanzenschutzmittel. In Anbetracht der Struktur und Eigenschaften der Verbindung könnten Forscher ihre Umwandlung in ILs untersuchen, um die Bioverfügbarkeit zu verbessern und die Wirkstoffabgabe zu optimieren .
Herbizidentwicklung
Antitumor-Eigenschaften
Suzuki-Miyaura-Kupplungsreagenzien
Biopolymerlösungsmittel
Pharmazeutische Entwicklung
Eigenschaften
IUPAC Name |
4-[(2-chloro-5-methylphenoxy)methyl]-3-(2,6-difluorophenyl)-1,3-thiazole-2-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClF2NOS2/c1-10-5-6-12(18)15(7-10)22-8-11-9-24-17(23)21(11)16-13(19)3-2-4-14(16)20/h2-7,9H,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJEOUYVGFYIFIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)Cl)OCC2=CSC(=S)N2C3=C(C=CC=C3F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClF2NOS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![8-methoxy-2H-[1,4]dioxepino[6,5-c]quinolin-5(3H)-one](/img/structure/B2491998.png)
![N-(4-ethoxybenzo[d]thiazol-2-yl)-3-(ethylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2491999.png)


![N-Cyclohexyl-3-[5-oxo-4-(2-phenylethyl)-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide](/img/structure/B2492002.png)

![N-(2,3-dimethoxybenzyl)-2-(1,1-dioxido-3-oxo-2-(m-tolyl)-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)acetamide](/img/structure/B2492007.png)
![(5-Chlorothiophen-2-yl)(4-((4,6-difluorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)methanone](/img/structure/B2492008.png)
![1-{1-[(2-methyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl}-4-[6-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B2492010.png)
![N-(3-acetylphenyl)-2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2492011.png)

![6-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)-N-[4-(trifluoromethyl)phenyl]hexanamide](/img/structure/B2492017.png)
![2-Amino-3-pyrrolo[2,3-b]pyridin-1-ylpropanoic acid;dihydrochloride](/img/structure/B2492018.png)
![2-(3'-(4-chlorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-cyclopentylacetamide](/img/structure/B2492019.png)
